3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine
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Overview
Description
The compound is a pyridazine derivative, which is a type of heterocyclic aromatic organic compound. Pyridazines are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
Pyridazine and pyrazole rings are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic and nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of functional groups, the degree of unsaturation, and the overall size and shape of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8/c1-12-9-13(2)26(23-12)16-4-3-15(21-22-16)24-5-7-25(8-6-24)17-14(18)10-19-11-20-17/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBPWUUHSJMJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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